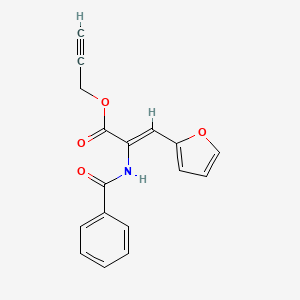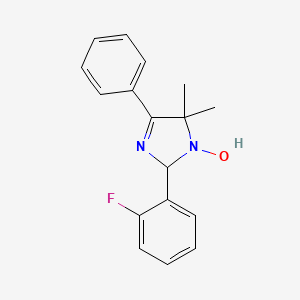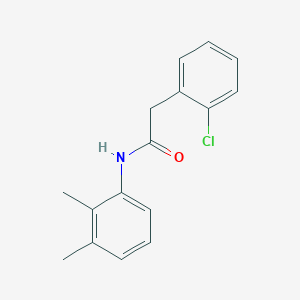![molecular formula C17H25N3O4 B5232363 N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5232363.png)
N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, commonly known as EPPME, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. EPPME is a diamide derivative of ethylenediamine and has been found to exhibit interesting biochemical and physiological effects.
作用机制
The mechanism of action of EPPME is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. EPPME has been shown to inhibit the phosphorylation of IκBα, a key regulator of the NF-κB pathway, and to reduce the activation of ERK1/2 and p38 MAPK, two important kinases in the MAPK pathway.
Biochemical and Physiological Effects:
EPPME has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune response. EPPME has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the cytotoxicity of chemotherapeutic agents. EPPME has also been found to modulate the immune response by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
EPPME has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, EPPME also has some limitations, such as its low solubility in water and its instability under acidic conditions. Moreover, the mechanism of action of EPPME is not fully understood, which limits its potential applications.
未来方向
There are several future directions for the research on EPPME. Firstly, further studies are needed to elucidate the mechanism of action of EPPME and to identify its molecular targets. Secondly, studies are needed to investigate the potential applications of EPPME in the treatment of inflammatory diseases, cancer, and viral infections. Thirdly, the development of more stable and water-soluble analogues of EPPME could improve its potential applications. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of EPPME in vivo, which could provide valuable information for its clinical development.
Conclusion:
EPPME is a synthetic compound that has shown promising results in scientific research. EPPME has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. EPPME has several advantages for lab experiments, but also has some limitations. Further studies are needed to elucidate the mechanism of action of EPPME and to investigate its potential applications in various fields.
合成方法
EPPME can be synthesized using a simple reaction between ethylenediamine, 2-ethoxybenzoyl chloride, and 3-(4-morpholinyl)propanol. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield EPPME. The purity and yield of EPPME can be improved by using a recrystallization technique.
科学研究应用
EPPME has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. EPPME has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and has been suggested as a potential therapeutic agent for inflammatory diseases. EPPME has also been found to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Moreover, EPPME has been shown to have anti-viral activity against several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
属性
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-2-24-15-7-4-3-6-14(15)19-17(22)16(21)18-8-5-9-20-10-12-23-13-11-20/h3-4,6-7H,2,5,8-13H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLAWCXWKMYDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-ethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)

![5-chloro-2-(ethylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5232307.png)
![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5232325.png)

![4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)
![1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5232344.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232347.png)


![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5232371.png)
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5232377.png)